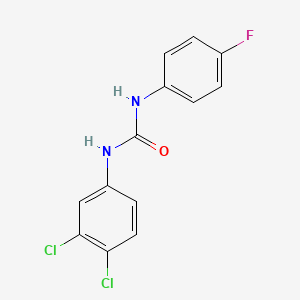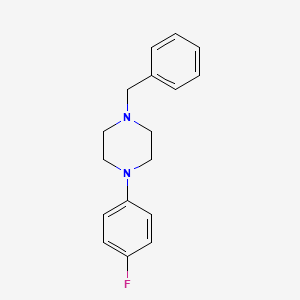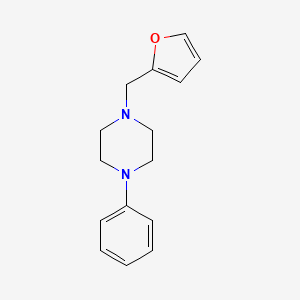
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzamide derivatives often involves specific reactions tailored to introduce or modify functional groups on the benzene ring or the amide linkage. For example, a study by (Siddiqui et al., 2008) describes the synthesis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, highlighting the role of intramolecular hydrogen bonds in stabilizing the molecule's structure. Such methods may offer insights into the synthesis of 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide, focusing on the strategic introduction of chloro and hydroxy groups alongside the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including bond conformations and molecular geometry, significantly influences their chemical behavior and interactions. For instance, research by (Yanagi et al., 2000) on different polymorphs of a benzamide compound underscores the importance of X-ray diffraction in determining molecular conformations. Such studies imply that analyzing the molecular structure of this compound could reveal its conformational preferences and potential intermolecular interactions.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. For example, (Katoh et al., 1996) discuss the application of N-hydroxyamide-containing heterocycles in organic synthesis, highlighting the versatility of benzamide structures in nucleophilic and electrophilic reactions. This suggests that this compound could undergo similar reactions, potentially serving as a precursor for further chemical modifications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are critical for their application and handling. Research by (Gowda et al., 2008) on the crystal structure of a closely related benzamide compound provides insights into the factors influencing these properties, including molecular packing and hydrogen bonding patterns. Such information can be extrapolated to predict the physical properties of this compound, informing its storage, solubility, and crystallization behavior.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, encompassing reactivity towards various reagents and stability under different conditions, are essential for their practical applications. Studies like those by (Saeed et al., 2020) on antipyrine derivatives explore the intermolecular interactions and stability of benzamide analogs, indicating the significance of functional groups and molecular geometry in determining chemical behavior. This implies that the specific chloro, hydroxy, and dimethyl substitutions on this compound could influence its chemical stability and reactivity patterns.
安全和危害
属性
IUPAC Name |
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQASYKJOHSKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622058.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5622063.png)

![2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5622071.png)

![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5622079.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5622090.png)
![3-[(3R*,4S*)-1-[(4-fluorophenyl)acetyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5622097.png)
![(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5622104.png)


![1-(2-furylmethyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622130.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5622155.png)